Clormecaine

Description

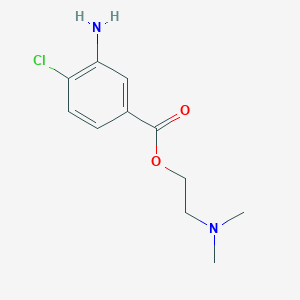

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-14(2)5-6-16-11(15)8-3-4-9(12)10(13)7-8/h3-4,7H,5-6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDZNGISRKXXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161003 | |

| Record name | Clormecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13930-34-2 | |

| Record name | Clormecaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13930-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clormecaine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013930342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clormecaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clormecaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORMECAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR5R8BAX26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Clormecaine

Established Synthetic Pathways for Clormecaine

A common approach to synthesizing phenoxyethylamine derivatives involves the Williamson ether synthesis. This method would typically start with a phenol (B47542) and a suitable haloalkane. In the context of this compound, this could involve the reaction of phenol with a protected N-methyl-2-chloroethanol derivative, followed by deprotection and subsequent chlorination of the hydroxyl group.

Alternatively, a key intermediate, 2-phenoxyethanol (B1175444), can be synthesized first. This can then be subjected to a series of reactions to introduce the N-methyl-N-(2-chloroethyl)amino moiety. A possible synthetic scheme is outlined below:

Plausible Synthetic Pathway for this compound:

Formation of 2-Phenoxyethanol: Phenol is reacted with ethylene (B1197577) oxide in the presence of a base catalyst.

Chlorination of 2-Phenoxyethanol: The resulting 2-phenoxyethanol is then chlorinated using a reagent like thionyl chloride (SOCl₂) to yield 1-chloro-2-phenoxyethane.

Amination: The 1-chloro-2-phenoxyethane can then be reacted with N-methylamine to introduce the methylamino group, yielding N-methyl-2-phenoxyethanamine.

Introduction of the 2-Chloroethyl Group: Finally, the secondary amine is reacted with a suitable reagent to introduce the 2-chloroethyl group. This can be achieved through reaction with 2-chloroethanol (B45725) followed by chlorination, or more directly with a reagent like bis(2-chloroethyl)amine (B1207034) under controlled conditions, though selectivity could be an issue.

A more direct approach for the final step would be the reaction of N-methyl-2-phenoxyethanamine with 2-chloroacetyl chloride to form an amide, which is then reduced to the corresponding amine. Subsequent chlorination of the newly introduced hydroxyethyl (B10761427) group would yield this compound.

Exploration of Novel Synthetic Approaches for this compound Analogues

The development of novel synthetic methodologies is crucial for accessing a wider range of this compound analogues with potentially improved properties. Modern synthetic strategies can offer advantages in terms of efficiency, selectivity, and functional group tolerance.

One area of exploration is the use of transition-metal-catalyzed cross-coupling reactions to form the C-O ether bond. For instance, a Buchwald-Hartwig amination could be adapted to couple a phenoxy-containing fragment with a suitable amine.

Another innovative approach could involve the use of microfluidic reactors. These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of reactive intermediates.

Furthermore, enzymatic synthesis could offer a green and highly selective alternative. Transaminases or other enzymes could be engineered to catalyze key steps in the synthesis of this compound precursors, potentially leading to enantiomerically pure products.

Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The systematic modification of the this compound structure is essential for elucidating its structure-activity relationship (SAR), which in turn guides the design of more potent and selective compounds.

Rational drug design principles can be applied to guide the modification of the this compound scaffold. These modifications can be broadly categorized into three areas:

Modification of the Phenoxy Ring: The aromatic ring offers numerous possibilities for substitution. Electron-donating or electron-withdrawing groups can be introduced at various positions (ortho, meta, para) to modulate the electronic properties and steric bulk of the molecule. This can influence receptor binding and pharmacokinetic properties. For example, introducing halogen atoms, alkyl groups, or methoxy (B1213986) groups can significantly alter the compound's activity.

Modification of the Ethylamine (B1201723) Side Chain: The length and branching of the ethylamine linker can be varied. Shortening or lengthening the chain, or introducing alkyl groups, can affect the spatial orientation of the pharmacophoric groups and their interaction with biological targets.

Modification of the N-Substituents: The N-methyl and N-(2-chloroethyl) groups are critical for activity. The size of the N-alkyl group can be varied (e.g., ethyl, propyl) to probe the steric requirements of the binding site. The 2-chloroethyl group is a reactive moiety, and replacing the chlorine with other halogens (e.g., bromine, fluorine) or other leaving groups could modulate the compound's reactivity and biological mechanism.

Table of Potential this compound Derivatives and their Rationale for Synthesis:

| Derivative | Modification | Rationale for Synthesis |

|---|---|---|

| 4-Fluoro-clormecaine | Fluorine at the para-position of the phenoxy ring | To investigate the effect of a small, electron-withdrawing group on activity and metabolism. |

| N-Ethyl-clormecaine analogue | Replacement of the N-methyl group with an N-ethyl group | To probe the steric tolerance of the binding site for larger alkyl groups. |

| This compound analogue with a propylene (B89431) linker | Replacement of the ethylene linker with a propylene linker | To assess the impact of increased flexibility and distance between the phenoxy and amino groups. |

| N-(2-Bromoethyl)-clormecaine analogue | Replacement of the chloroethyl group with a bromoethyl group | To evaluate the effect of a more reactive alkylating agent on biological activity. |

This compound itself is achiral. However, the introduction of a chiral center, for instance by substitution on the ethylamine backbone, would result in enantiomers. The stereoselective synthesis of such analogues is crucial, as different enantiomers often exhibit distinct pharmacological and toxicological profiles.

Methods for achieving stereoselective synthesis include:

Use of Chiral Starting Materials: Employing enantiomerically pure building blocks, such as chiral amino alcohols, can lead to the desired stereoisomer.

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., enzymes or metal-ligand complexes) can induce stereoselectivity in key bond-forming reactions. For example, an asymmetric reduction of a ketone precursor to a chiral alcohol can set the stereochemistry early in the synthetic sequence.

Chiral Resolution: Racemic mixtures of chiral analogues can be separated into their constituent enantiomers using techniques such as chiral chromatography or diastereomeric salt formation with a chiral resolving agent.

Once synthesized, the individual enantiomers would be evaluated to determine the stereochemical requirements for biological activity, providing a deeper understanding of the drug-receptor interactions at a three-dimensional level.

Molecular Structure, Conformation, and Spectroscopic Elucidation of Clormecaine and Its Analogs

Advanced Spectroscopic Characterization Techniques in Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interaction of molecules with electromagnetic radiation, scientists can deduce structural features with high precision. For Clormecaine, a combination of Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy is essential for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, one can piece together the molecular puzzle. acdlabs.comnih.gov

For this compound (2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate), the expected NMR signals can be predicted based on its distinct functional groups and molecular structure.

¹H NMR Spectroscopy: The proton spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and signal splitting. acdlabs.com

Aromatic Protons: The substituted benzene (B151609) ring would show distinct signals for its three protons. Their chemical shifts and splitting patterns would be influenced by the electron-donating amino group and the electron-withdrawing chloro and carbonyl groups.

Ethyl Group Protons: The two methylene (B1212753) groups (-OCH₂CH₂N-) would appear as two distinct triplets, with their chemical shifts influenced by the adjacent oxygen and nitrogen atoms.

Dimethylamino Protons: The six protons of the two methyl groups attached to the nitrogen would likely appear as a singlet, as they are chemically equivalent.

Amino Protons: The two protons of the primary amine (-NH₂) on the benzene ring would typically appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H) | 6.5 - 8.0 | Doublets, Triplets | 3H |

| -O-CH₂- | 4.2 - 4.5 | Triplet | 2H |

| -CH₂-N- | 2.5 - 2.8 | Triplet | 2H |

| -N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | 2H |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. chemguide.co.uk this compound is expected to show 9 distinct signals, as two pairs of carbons (the two methyl groups and two of the aromatic carbons) are equivalent.

Carbonyl Carbon: The ester C=O carbon would appear at a characteristic downfield shift.

Aromatic Carbons: Six signals would be expected for the benzene ring carbons, with their shifts determined by the attached substituents (-Cl, -NH₂, -COO-).

Ethyl Carbons: Two signals corresponding to the -OCH₂- and -CH₂N- carbons.

Methyl Carbons: One signal for the two equivalent methyl carbons of the dimethylamino group.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. bioanalysis-zone.comchromatographyonline.com Unlike low-resolution mass spectrometry which measures nominal mass, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, with a molecular formula of C₁₁H₁₅ClN₂O₂, HRMS would be used to verify its exact mass of 242.0822 Da. nih.gov This high level of accuracy provides strong evidence for the proposed molecular formula, ruling out other potential combinations of atoms that might have the same integer mass. chromatographyonline.com

Furthermore, the fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound would likely include:

Cleavage of the ester bond, resulting in fragments corresponding to the 3-amino-4-chlorobenzoyl cation and the dimethylaminoethyl radical.

Loss of the dimethylaminoethyl group, leading to a prominent peak.

IR and UV-Vis spectroscopy provide complementary information about the functional groups present in a molecule. mrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. up.ac.za Specific functional groups absorb infrared radiation at characteristic frequencies. The IR spectrum of this compound would be expected to display several key absorption bands confirming its structure.

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Ester | C=O Stretch | 1700 - 1725 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

| Aryl-Halide | C-Cl Stretch | 1000 - 1100 |

| Aliphatic/Aromatic Amine | C-N Stretch | 1250 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly in systems with chromophores like aromatic rings and double bonds. researchgate.netmdpi.com The substituted benzene ring in this compound acts as a chromophore. The presence of the amino (-NH₂) and chloro (-Cl) substituents on the ring will cause a shift in the absorption maxima (λmax) compared to unsubstituted benzene. up.ac.za This technique is often used for quantitative analysis but also aids in confirming the presence of the aromatic system. sci-hub.se

Conformational Analysis and Stereochemical Investigations

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comdrugdesign.org this compound has several rotatable single bonds, including the C-O and C-C bonds of the ethyl ester chain and the C-N bond of the dimethylamino group.

Computational Modeling of Molecular Structure and Dynamics

Computational chemistry provides powerful tools for understanding molecular properties at the atomic level, complementing experimental data. uic.eduimb.am Techniques such as molecular dynamics (MD) and density functional theory (DFT) can be used to model the structure of this compound. researchgate.netmdpi.com

Geometry Optimization: Computational methods can calculate the most stable three-dimensional structure of this compound, predicting bond lengths, bond angles, and torsional angles that correspond to the lowest energy conformation.

Spectra Prediction: These models can simulate and predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental results helps to validate the proposed structure.

Conformational Landscape: By modeling the energy changes associated with bond rotations, computational analysis can map out the entire conformational energy landscape. drugdesign.org This reveals the relative energies of different conformers and the energy barriers between them, providing insight into the molecule's flexibility. uic.edu

Pharmacological Classification and Molecular Mechanism of Action Research for Clormecaine

Classification within the Amide/Ester Type Local Anesthetic Repertoire

Local anesthetics are broadly categorized into two main groups—amino amides and amino esters—based on the chemical bond that links the aromatic (lipophilic) portion of the molecule to the intermediate chain. medscape.comdermnetnz.org Clormecaine, with its chemical name 2-(dimethylamino)ethyl 3-amino-4-chlorobenzoate, contains an ester linkage. This structure firmly places it within the ester class of local anesthetics. mdpi.com

The distinction between ester and amide types is critical as it dictates their metabolic pathways and potential for allergic reactions. nih.govwfsahq.org Ester-type anesthetics, such as Procaine and Chloroprocaine, are typically metabolized by pseudocholinesterases in the plasma. nih.govwfsahq.orguomustansiriyah.edu.iq In contrast, amide-type anesthetics, like Lidocaine, undergo metabolism primarily in the liver. uomustansiriyah.edu.iq The ester linkage is generally less stable than the amide bond, which can result in a shorter duration of action for drugs in this class. wfsahq.org

Table 1: Structural Classification of Local Anesthetics

| Class | Defining Linkage | Example Compounds | Primary Metabolism |

|---|---|---|---|

| Ester | -COO- (Ester) | This compound, Procaine, Cocaine, Tetracaine dermnetnz.orgderangedphysiology.com | Plasma Pseudocholinesterases nih.govwfsahq.org |

| Amide | -NHCO- (Amide) | Lidocaine, Bupivacaine, Mepivacaine dermnetnz.orgderangedphysiology.com | Hepatic Enzymes uomustansiriyah.edu.iq |

Elucidation of Molecular and Cellular Targets of this compound

The primary mechanism of action for local anesthetics involves the direct interaction with specific ion channels, which subsequently alters cellular excitability.

The principal molecular target for local anesthetics, including those of the ester class, is the voltage-gated sodium channel (VGSC). wfsahq.orgderangedphysiology.comnysora.com These channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells such as neurons. nih.govguidetopharmacology.org

The mechanism involves the following steps:

The un-ionized, lipid-soluble form of the local anesthetic molecule diffuses across the neuronal cell membrane into the cytoplasm. nih.govderangedphysiology.com

Once inside the cell, which has a slightly more acidic environment, the molecule re-equilibrates, and a portion becomes ionized (protonated). derangedphysiology.com

It is this charged, cationic form that binds to a specific receptor site located on the intracellular side of the voltage-gated sodium channel. nih.govderangedphysiology.comnih.gov

This binding stabilizes the sodium channel in its "inactivated" state. medscape.comderangedphysiology.com By holding the channel in this conformation, the anesthetic prevents the influx of sodium ions that is necessary for membrane depolarization. medscape.comnysora.com

Consequently, the nerve impulse is not generated or propagated, resulting in a reversible block of nerve conduction. nysora.comnih.gov

As a member of the local anesthetic class, this compound is understood to operate through this fundamental mechanism of VGSC blockade. govinfo.gov The effectiveness of the block can be "use-dependent," meaning it increases with the frequency of nerve impulses, as more channels are in the open state, making the binding site more accessible. medscape.comnih.gov

The interaction between a local anesthetic and its receptor on the sodium channel is defined by specific kinetic and thermodynamic parameters. These values quantify the drug's binding affinity and the speed at which it associates with and dissociates from its target. While specific, experimentally-derived binding data for this compound are not widely available in published literature, the key concepts governing this interaction are well-established. frontiersin.orgnih.gov

Binding Affinity: This describes the strength of the interaction between the drug and its receptor. frontiersin.org It is commonly expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value signifies a higher binding affinity, meaning the drug binds more tightly to the sodium channel. frontiersin.orgnih.gov

Binding Kinetics: These parameters describe the rate of the binding reaction. The association rate constant (kon) measures how quickly the drug binds to the receptor, while the dissociation rate constant (koff) measures how quickly it unbinds. chemrxiv.org The ratio of these rates (koff/kon) also defines the dissociation constant Kd. A long residence time at the receptor, often correlated with a slow koff, can contribute to a longer duration of anesthetic action.

Table 2: Key Parameters in Receptor Binding

| Parameter | Symbol | Definition | Implication for Efficacy |

|---|---|---|---|

| Equilibrium Dissociation Constant | Kd | The concentration of a drug at which 50% of the receptors are occupied at equilibrium. nih.gov | A measure of binding affinity; lower Kd indicates higher affinity. |

| Inhibition Constant | Ki | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. nih.gov | A measure of binding affinity for inhibitors; lower Ki indicates higher affinity. |

| Association Rate Constant | kon | The rate at which a drug binds to its receptor. chemrxiv.org | Contributes to the speed of onset of the drug's effect. |

| Dissociation Rate Constant | koff | The rate at which a drug unbinds from its receptor. chemrxiv.org | Influences the duration of action; a slower rate can lead to a longer effect. |

The primary enzyme interactions for ester-type local anesthetics relate to their metabolism. This compound, due to its ester linkage, is expected to be rapidly hydrolyzed by plasma cholinesterases (also known as pseudocholinesterases). nih.govwfsahq.org This enzymatic breakdown is a key characteristic of its class and distinguishes it from amide-type anesthetics, which undergo slower metabolic processes in the liver. nih.govuomustansiriyah.edu.iq

This rapid hydrolysis in the bloodstream generally results in a short plasma half-life for ester anesthetics. nih.gov A significant consequence of this metabolic pathway is the production of para-aminobenzoic acid (PABA) as a metabolite. wfsahq.org PABA is known to be immunogenic in some individuals and is associated with the potential for allergic reactions, a risk that is significantly lower with amide-type anesthetics. nih.govnih.gov Beyond its metabolic breakdown, specific data on this compound's potential to inhibit other enzyme systems is not extensively documented.

Preclinical Research Methodologies for Clormecaine S Pharmacological Action

In Vitro Cellular and Biochemical Studies for Mechanism Elucidation

In vitro studies, meaning "in glass," are essential first steps in drug discovery, conducted in a controlled laboratory setting outside of a living organism. nih.gov These studies are fundamental for elucidating the mechanism of action of a compound like Clormecaine at the cellular and molecular level. researchgate.net

Cell-Based Assays for Target Engagement and Functional Response

Cell-based assays are crucial for confirming that a drug candidate interacts with its intended target within a cellular environment. nih.govmedicaljournals.se These assays can provide quantitative data on compound-target binding and cellular potency. nih.govmedchemexpress.com

For a compound like this compound, which is classified as a local anesthetic, the primary target is expected to be voltage-gated sodium channels. umontreal.canih.gov Cell-based assays would be employed to measure the engagement of this compound with these channels.

A common technique is the Cellular Thermal Shift Assay (CETSA) , which assesses the thermal stabilization of a target protein upon ligand binding. clinmedkaz.org Another approach is the NanoBRET™ Target Engagement Assay , a bioluminescence resonance energy transfer (BRET)-based method that can quantify compound affinity and target occupancy in live cells. taylorandfrancis.com

These assays would allow researchers to:

Confirm that this compound enters the cell and binds to sodium channels.

Determine the affinity and potency of the binding interaction.

Rank this compound's activity against a panel of different sodium channel subtypes to assess its selectivity.

Membrane Potential and Electrophysiological Recordings

Electrophysiology is the study of the electrical properties of biological cells and tissues. aaha.org For a local anesthetic, these techniques are paramount for directly measuring the effect of the compound on nerve cell function. The primary method used is the patch-clamp technique , which allows for the recording of ion channel currents from single cells. nih.gov

In the context of this compound, electrophysiological studies would investigate its effect on the generation and propagation of action potentials, the electrical signals that transmit information in the nervous system. As a local anesthetic, this compound is expected to block voltage-gated sodium channels, thereby preventing the influx of sodium ions that is necessary for the rising phase of the action potential. medicaljournals.se

Key parameters that would be measured in electrophysiological recordings include:

Reduction in the amplitude of the sodium current: This would provide direct evidence of sodium channel blockade.

Changes in the voltage-dependence of channel activation and inactivation: This would characterize the mechanism of the block (e.g., state-dependent binding).

Use-dependent block: This phenomenon, where the blocking effect increases with the frequency of nerve stimulation, is a hallmark of many local anesthetics.

These studies would typically be performed on isolated neurons or cell lines that express specific subtypes of sodium channels.

Biochemical Assays for Enzyme Activity and Protein-Ligand Interactions

Biochemical assays, conducted on purified proteins and enzymes, provide detailed information about the direct interaction between a drug and its target, free from the complexities of a cellular environment. arvojournals.org

For this compound, key biochemical assays would include:

Protein-Ligand Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be used to measure the binding affinity and kinetics of this compound to purified sodium channel proteins or relevant protein domains. These methods provide data on the association and dissociation rates of the drug-target complex.

In Vivo Proof-of-Concept Studies in Non-Human Models

In vivo studies, conducted in living organisms, are essential to demonstrate that the pharmacological effects observed in vitro translate to a therapeutic benefit in a whole animal. nih.gov These studies provide the "proof-of-concept" that a drug candidate is likely to be effective for its intended clinical use. drugs.com

Animal Models for Assessing Nerve Conduction Blockade

To evaluate the local anesthetic activity of this compound, researchers would use established animal models of nerve conduction blockade. A common model is the sciatic nerve block model in rodents (e.g., rats or guinea pigs). clinmedkaz.orgfrontiersin.org

In this model, the anesthetic agent is injected near the sciatic nerve, and the resulting block of nerve function is assessed. This can be done through:

Electrophysiological measurements: Recording the compound muscle action potential (CMAP) from a muscle innervated by the sciatic nerve in response to electrical stimulation. A decrease in the CMAP amplitude would indicate a successful nerve block. aaha.org

Sensory testing: Assessing the animal's response to a noxious stimulus (e.g., heat or pressure) applied to the area innervated by the sciatic nerve. A diminished response would indicate a sensory blockade.

Motor function assessment: Observing the animal for signs of motor impairment in the affected limb.

These studies would allow for the determination of key pharmacological parameters such as the onset, duration, and dose-dependency of the nerve block.

Functional and Behavioral Assessments in Veterinary Research Contexts

For a compound with potential veterinary applications, functional and behavioral assessments in relevant animal models are critical. While specific studies on this compound in a veterinary context are not available, the general approach would involve observing the animal for changes in behavior that indicate the desired therapeutic effect (e.g., pain relief) and any potential adverse effects.

A Functional Observational Battery (FOB) is a standardized set of tests used to screen for neurobehavioral toxicity. It involves systematic observation of the animal's appearance, behavior, and functional responses. uniba.it For a local anesthetic, observations might focus on:

Pain-related behaviors: Assessing the animal's posture, gait, and response to palpation of the anesthetized area.

General activity levels: Monitoring for signs of sedation or excitation.

Coordination and motor function: Using tests like the rotarod to assess balance and motor coordination. uniba.it

In a veterinary clinical setting, behavioral assessments would be more observational, relying on the veterinarian's and owner's evaluation of the animal's comfort and function post-procedure. Standardized questionnaires, such as the Canine Behavioral Assessment & Research Questionnaire (C-BARQ) , are used to systematically evaluate canine temperament and behavior, though their direct application for assessing the effects of local anesthesia would be novel. selvita.com

Pharmacodynamic Studies in Animal Tissues

Following a comprehensive search of available scientific literature, no specific pharmacodynamic studies of this compound on isolated animal tissues could be identified. While the general mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in nerve fibers, detailed research findings and data tables from preclinical investigations using isolated animal tissue preparations for this compound are not present in the accessible scientific domain.

Studies on other local anesthetics frequently utilize various isolated animal tissues to characterize their pharmacological effects. These often include:

Isolated Nerve Preparations (e.g., frog sciatic nerve): Used to assess the direct effects on nerve conduction, such as the reduction in compound action potential amplitude and changes in conduction velocity.

Isolated Smooth Muscle Preparations (e.g., guinea pig ileum): Employed to investigate the effects on muscle contraction induced by various stimuli, which can help to understand the drug's impact on neurotransmission and muscle membrane excitability.

Isolated Corneal Tissue (e.g., rabbit cornea): Utilized to determine the topical anesthetic efficacy and potential for corneal irritation.

Without specific studies on this compound, it is not possible to provide detailed research findings or construct data tables illustrating its effects on these or other animal tissues. The lack of such data in the public domain prevents a thorough analysis of its specific pharmacodynamic profile at the tissue level.

Quantitative Structure Activity Relationship Qsar and Structure Property Relationship Qspr Studies of Clormecaine Derivatives

Computational Approaches for Predicting Biological Activity and Molecular Properties

Computational methods provide powerful tools for predicting the biological activity and molecular properties of novel compounds before their synthesis. elsevierpure.comresearchgate.netnih.gov For a series of clormecaine derivatives, these approaches would involve creating a dataset of molecules with known biological activities (e.g., local anesthetic potency). The core principle is that variations in the biological activity of these compounds are dependent on variations in their molecular structures. wikipedia.org By quantifying these structural differences, predictive models can be constructed. bmc-rm.org

The foundation of any QSAR/QSPR model is the numerical representation of molecular structures through molecular descriptors. nih.gov These descriptors quantify different aspects of a molecule's physicochemical properties. For a series of this compound analogs, a wide array of descriptors would be calculated to capture the structural variations among the derivatives. These descriptors are generally categorized as follows:

0D Descriptors: Based on the molecular formula, such as molecular weight and atom counts. hufocw.org

1D Descriptors: Based on lists of molecular fragments, such as the number of specific functional groups. hufocw.org

2D Descriptors: Derived from the 2D representation of the molecule, describing topology and connectivity (e.g., molecular connectivity indices, topological polar surface area). hufocw.org

3D Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape and electronic properties (e.g., molecular volume, solvent accessible surface area, dipole moment, HOMO/LUMO energies). hufocw.orgucsb.edu

The selection of relevant descriptors is a critical step, as it determines the quality and predictive power of the resulting model. For this compound derivatives, descriptors related to hydrophobicity (LogP), electronic distribution (dipole moment), and steric properties (molar refractivity) would likely be important for their interaction with biological targets. nih.gov

Below is a hypothetical interactive data table illustrating the types of molecular descriptors that could be calculated for a series of this compound derivatives.

| Derivative | R-group | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) |

| This compound | -Cl | 270.78 | 3.5 | 29.54 |

| Derivative 1 | -H | 236.33 | 3.2 | 29.54 |

| Derivative 2 | -CH3 | 250.36 | 3.7 | 29.54 |

| Derivative 3 | -OCH3 | 266.36 | 3.1 | 38.77 |

| Derivative 4 | -NO2 | 281.32 | 3.0 | 75.30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Once descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity.

Multiple Linear Regression (MLR) is a common statistical method used to establish a linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). researchgate.net A hypothetical MLR equation for the local anesthetic activity of this compound derivatives might look like this:

Log(1/IC50) = 0.85 * LogP - 0.23 * (TPSA) + 1.54

This equation would suggest that activity increases with higher hydrophobicity (LogP) and decreases with a larger topological polar surface area (TPSA).

Machine Learning Algorithms offer more advanced and often more predictive alternatives to MLR. Algorithms such as k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB) can capture complex, non-linear relationships between structure and activity. nih.gov

Model Validation is a crucial step to ensure the developed model is robust and has predictive power. nih.gov Key validation strategies include:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) assess the model's stability and predictive ability using the training data.

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The correlation coefficient (R²) between predicted and observed activities for the test set is a key metric. nih.gov A robust model should have high values for both Q² and the external R². hufocw.org

Pharmacophore Modeling and Ligand-Based Drug Design Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. dovepress.com

For a series of active this compound analogs, a ligand-based pharmacophore model could be generated by aligning the structures and identifying common chemical features that are essential for their biological activity. nih.gov This model would represent a 3D hypothesis of the key interaction points with the target receptor (e.g., a voltage-gated sodium channel for local anesthetics).

The generated pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. dovepress.comyoutube.com This approach is particularly useful when the 3D structure of the biological target is unknown.

A hypothetical pharmacophore for this compound derivatives might consist of:

One hydrophobic feature corresponding to the substituted aromatic ring.

One hydrogen bond acceptor from the carbonyl oxygen of the ester group.

One positive ionizable feature representing the tertiary amine, which would be protonated at physiological pH.

Defined spatial distances and angles between these features.

Structure-Activity Relationships Governing Potency, Selectivity, and Duration of Action in this compound Series

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. wikipedia.orgpharmacologymentor.com By systematically modifying the structure of this compound, researchers can deduce how different parts of the molecule contribute to its potency, selectivity, and duration of action. nih.gov

For the this compound series, SAR exploration would focus on modifications at several key positions:

The Aromatic Ring: Altering the substituent on the phenyl ring (e.g., changing the position or nature of the chloro group) would modulate the molecule's lipophilicity and electronic properties. This can significantly impact membrane partitioning and interaction with the receptor, thereby affecting potency.

The Intermediate Chain: The length and nature of the ester linkage are critical. Modifications here can affect the molecule's stability against hydrolysis by esterases, which in turn influences the duration of action.

The Amino Group: The nature of the alkyl substituents on the tertiary amine affects the molecule's pKa and steric bulk. The pKa is crucial for determining the ratio of charged to uncharged forms of the drug, which impacts its ability to cross cell membranes (uncharged form) and bind to the receptor (charged form).

The following interactive table presents hypothetical SAR data for a series of this compound derivatives, illustrating how structural modifications might influence anesthetic potency.

| Derivative | R-group (Aromatic Ring) | Intermediate Chain | Amino Group | Relative Potency (IC50, µM) |

| This compound | 4-Cl | -COO(CH2)2- | -N(C2H5)2 | 15 |

| Analog A | 4-H | -COO(CH2)2- | -N(C2H5)2 | 35 |

| Analog B | 4-CH3 | -COO(CH2)2- | -N(C2H5)2 | 12 |

| Analog C | 4-Cl | -COO(CH2)3- | -N(C2H5)2 | 25 |

| Analog D | 4-Cl | -COO(CH2)2- | -N(CH3)2 | 20 |

Note: The data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that an electron-withdrawing group at the 4-position of the aromatic ring (like -Cl) and a diethylamino group are favorable for high potency.

Advanced Analytical Methodologies in Clormecaine Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. shimadzu.com For clormecaine analysis, both liquid and gas chromatography are utilized, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify compounds dissolved in a liquid. shimadzu.comopenaccessjournals.com It operates by pumping a liquid sample mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). shimadzu.comadvancechemjournal.com The separation is based on the differential interactions of the sample components with the stationary phase. advancechemjournal.com HPLC is a versatile tool in pharmaceutical analysis, capable of determining the primary drug, reaction impurities, synthetic intermediates, and degradation products. advancechemjournal.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC. phenomenex.com By utilizing columns with smaller particle sizes (typically under 2 micrometers) and operating at much higher pressures, UHPLC achieves faster analysis times, superior resolution, and enhanced sensitivity. phenomenex.comeag.comnih.gov This makes it particularly well-suited for analyzing complex samples and for high-throughput screening. phenomenex.comamericanpharmaceuticalreview.com The increased efficiency of UHPLC leads to narrower peaks, which improves the signal-to-noise ratio and allows for the detection of lower analyte concentrations. phenomenex.com Both HPLC and UHPLC are integral to drug analysis for assessing purity, potency, and the presence of impurities. phenomenex.comnih.gov

Table 1: Comparison of HPLC and UHPLC

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi phenomenex.com |

| Column Particle Size | 3–5 microns phenomenex.com | <2 microns phenomenex.comeag.com |

| Resolution | Standard | Higher phenomenex.comeag.com |

| Analysis Time | Standard | Faster phenomenex.comeag.com |

| Sensitivity | Good | Enhanced phenomenex.com |

Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile and semi-volatile compounds. sigmaaldrich.com In GC, the mobile phase is an inert gas, such as helium or nitrogen, which carries the vaporized sample through a column. sigmaaldrich.comphenomenex.com The separation occurs as different components of the sample interact with the stationary phase lining the column at different rates. shimadzu.com GC is a highly reliable method for quality control in the pharmaceutical industry. measurlabs.com Instrumental analysis of this compound can be performed using Gas Chromatography-Mass Spectrometry (GC/MS). squarespace.com The sample is first vaporized in the injector and then separated in the column before being detected. phenomenex.com

Mass Spectrometric Techniques for Structural Characterization and Trace Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is often coupled with chromatographic methods to provide a high degree of specificity and sensitivity in identifying and quantifying compounds.

Time-of-Flight Mass Spectrometry (TOF-MS) operates by accelerating ions through an electric field of a known strength. wikipedia.org All ions receive the same kinetic energy, and as a result, their velocity is dependent on their mass-to-charge ratio, with lighter ions traveling faster than heavier ones. wikipedia.orgsepsolve.com The time it takes for an ion to reach the detector is measured, allowing for the determination of its mass. sepsolve.com A key advantage of TOF-MS is its ability to analyze the entire mass range in a single pulse with high resolution and sensitivity, making it ideal for high-speed GC applications. emissionsanalytics.com

Orbitrap mass spectrometry is another high-resolution accurate-mass (HRAM) technique. thermofisher.com It utilizes an Orbitrap analyzer to trap ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio of the ions. Orbitrap systems can achieve very high resolutions, which is crucial for distinguishing between compounds with very similar masses (isobars) and for determining elemental formulas. emissionsanalytics.comthermofisher.com This technology is widely used for both targeted and untargeted screening of a broad range of compounds. thermofisher.com When coupled with liquid chromatography, as in HPLC–Q-Orbitrap MS, it can be used for the simultaneous identification and quantification of numerous drugs in biological samples. researchgate.net

Table 2: Features of High-Resolution Mass Spectrometry Techniques

| Technique | Principle of Operation | Key Advantages |

|---|---|---|

| Time-of-Flight (TOF) MS | Measures the time it takes for ions to travel a known distance. wikipedia.orgsepsolve.com | High speed, high sensitivity, full mass range analysis in each scan. emissionsanalytics.com |

| Orbitrap MS | Measures the frequency of ion oscillation in an electrostatic field. | Very high resolution, high mass accuracy, distinguishes isobars. emissionsanalytics.comthermofisher.com |

Triple quadrupole mass spectrometry (TQ-MS or QqQ), also known as tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for quantitative analysis. bruker.com It consists of three quadrupoles in series. scioninstruments.com The first quadrupole (Q1) acts as a mass filter to select a specific precursor ion. The second quadrupole (Q2) functions as a collision cell, where the precursor ion is fragmented. The third quadrupole (Q3) then selects a specific product ion to be detected. scioninstruments.com This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and increases specificity, making TQ-MS the gold standard for quantifying low-abundance analytes in complex matrices. scioninstruments.commdpi.com Liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS/MS) is a powerful tool in various fields, including drug metabolism and forensic toxicology, due to its low detection and quantitation limits. bruker.comnih.gov

Capillary Electrophoresis (CE) in Purity and Impurity Profiling

Capillary Electrophoresis (CE) is a separation technique that utilizes an electric field to separate ions based on their size and charge. mdpi.com It is a high-resolution method that can be used for impurity profiling and serves as a complementary technique to liquid chromatography and mass spectrometry. sepscience.com CE is particularly valuable for the analysis of chiral pharmaceuticals and can be used to assess enantiomeric purity. mdpi.com The technique is known for its high efficiency, speed, and minimal sample consumption. news-medical.net In the context of pharmaceutical analysis, CE can provide detailed information on charge and size variants of a molecule. sepscience.com

Spectrophotometric and Fluorometric Analytical Methods for Detection

Spectrophotometry and fluorometry are two analytical techniques used for the quantitative analysis of chemical compounds. libretexts.orgjuniperpublishers.com Spectrophotometry measures the absorption of light by a substance at a specific wavelength, which is proportional to the concentration of the analyte. juniperpublishers.com Fluorometric methods, which are often several orders of magnitude more sensitive than spectrophotometric methods, measure the emission of light (fluorescence) from a compound after it has absorbed light. nih.gov

Spectrophotometric methods can be applied to the analysis of this compound, an aromatic amine. One common approach involves derivatization reactions to produce a colored product that can be measured. For instance, primary aromatic amines can react with reagents like N,N-dimethyl-p-aminobenzaldehyde (DMAB) to form a colored Schiff base, which can be quantified. wikipedia.orgjkenterprises.com.pk Another potential method involves the oxidation of the analyte. Oxidizing agents like potassium permanganate (B83412) (KMnO4) can be used to react with the analyte, and the change in absorbance of the KMnO4 solution can be measured. fishersci.cafishersci.cawikipedia.org The principle relies on the fact that as the analyte is oxidized, the permanganate ion is reduced, leading to a decrease in its characteristic intense purple color. scribd.com

The general procedure for spectrophotometric analysis involves:

Preparation of Standards: A series of solutions with known concentrations of the analyte are prepared. juniperpublishers.com

Reaction: The standards and the unknown sample are reacted with a suitable reagent (e.g., an oxidizing agent or a color-forming reagent).

Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax). juniperpublishers.com

Calibration Curve: A calibration curve is constructed by plotting the absorbance versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve. juniperpublishers.com

The table below summarizes the key aspects of these spectrophotometric methods.

Table 1: Spectrophotometric Analysis Principles| Parameter | Description |

|---|---|

| Principle | Measures the amount of light absorbed by a substance at a specific wavelength. libretexts.org |

| Instrumentation | Spectrophotometer (UV-Visible or IR). libretexts.org |

| Application for this compound | Can be based on its aromatic amine structure. Methods may involve oxidation or derivatization to form a colored compound. |

| Common Reagents | Potassium Permanganate (oxidizing agent) fishersci.cafishersci.ca, N,N-dimethyl-p-aminobenzaldehyde (derivatizing agent). wikipedia.orgjkenterprises.com.pk |

| Quantification | Based on the Beer-Lambert law, relating absorbance to concentration. nih.gov |

Fluorometric analysis offers higher sensitivity and specificity. denovix.com For a compound to be analyzed by fluorometry, it must either be naturally fluorescent or be converted into a fluorescent derivative. The analysis involves exciting the molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. comm-tec.com The intensity of the emitted light is directly proportional to the concentration of the analyte. denovix.com Solid-surface fluorescence methods have also been developed, which can offer advantages like faster analysis times. nih.gov

Method Development and Validation for Analysis in Biological Matrices

The quantitative analysis of drugs and their metabolites in biological matrices such as plasma, serum, or urine is fundamental to drug discovery and development. simbecorion.comijpsjournal.com Developing and validating a robust bioanalytical method is crucial to ensure the reliability and reproducibility of the data. europa.eulabmanager.com This process is essential for regulatory submissions to agencies like the FDA and EMA. ijpsjournal.comeuropa.eu

Method Development

The development of a bioanalytical method for this compound would involve several key steps:

Selection of Analytical Technique: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and powerful techniques for the analysis of small molecules like this compound in biological fluids. simbecorion.comlabmanager.comresearchgate.net LC-MS/MS is often considered the gold standard due to its high sensitivity, specificity, and high-throughput capabilities. ijpsjournal.comeijppr.com

Sample Preparation: Biological samples are complex matrices. A crucial step is the extraction of the analyte from the matrix to remove interferences. Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent is added to precipitate proteins, which are then removed by centrifugation.

Liquid-Liquid Extraction (LLE): The analyte is partitioned between the aqueous biological sample and an immiscible organic solvent. mdpi.com

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. This method generally provides cleaner samples. ijpsjournal.com

Chromatographic Conditions Optimization: This involves selecting the appropriate HPLC column, mobile phase composition (solvents like 2-propanol or acetic acid might be used), and flow rate to achieve good separation of this compound from endogenous matrix components and any potential metabolites. simbecorion.comthermofisher.comnih.gov

Method Validation

Once developed, the bioanalytical method must be validated to demonstrate its suitability for the intended purpose. europa.eu Validation ensures that the method is reliable and reproducible. labmanager.com The main parameters evaluated during validation are outlined by regulatory guidelines. europa.euaustinpublishinggroup.com

The table below details the core parameters of bioanalytical method validation. austinpublishinggroup.com

Table 2: Bioanalytical Method Validation Parameters| Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. austinpublishinggroup.com | No significant interfering peaks at the retention time of the analyte in blank samples. austinpublishinggroup.com |

| Accuracy | The closeness of the determined value to the nominal or known true value. | The mean value should be within ±15% of the nominal value (±20% at LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ). |

| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentration levels (ULOQ and LLOQ). europa.eu | A calibration curve is generated with a blank, a zero sample, and at least 6 concentration levels. europa.eu The correlation coefficient (r²) should be ≥ 0.99. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.com | Analyte response should be at least 5 times the response of a blank sample. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration under various storage and handling conditions. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with those for unextracted standards. | The recovery of the analyte should be consistent, precise, and reproducible. |

Challenges in method development include matrix effects, where co-eluting substances from the biological matrix can suppress or enhance the ionization of the analyte in LC-MS/MS, potentially affecting accuracy and precision. eijppr.comchromatographyonline.com Careful optimization of sample cleanup and chromatographic separation is essential to mitigate these effects. chromatographyonline.com

Biochemical Interactions and Specific Target Exploration of Clormecaine

Identification of Novel Binding Sites and Molecular Receptors

Currently, there is a lack of specific research identifying novel binding sites or molecular receptors for Clormecaine. As a compound classified with the "-caine" suffix, it is grouped with other local anesthetics which are well-known sodium channel blockers. who.intwho.intantibodysociety.orgwho.intwikipedia.org The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels, thereby preventing the propagation of nerve impulses. However, specific binding studies detailing this compound's affinity, and the specific subunits or conformational states of the sodium channel it targets, are not described in available literature.

Studies on Allosteric Modulation of Target Proteins

There are no available scientific studies that investigate or identify this compound as an allosteric modulator. Allosteric modulation involves a ligand binding to a site on a protein that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. While the World Health Organization lists this compound among other substances in documents that also discuss allosteric modulators, there is no direct evidence or research to suggest that this compound itself exhibits such properties. who.int The potential for this compound to act as an allosteric modulator on its primary or any secondary targets remains an open area for investigation.

Interactions with Biological Membranes and Lipids at the Molecular Level

Specific studies detailing the molecular-level interactions of this compound with biological membranes and lipids are not present in the public scientific literature. Local anesthetics, due to their amphipathic nature, are known to interact with the lipid bilayer of cell membranes. These interactions can influence membrane fluidity, thickness, and lipid packing, which can, in turn, affect the function of embedded membrane proteins, including their primary targets like sodium channels. However, without experimental data from techniques such as molecular dynamics simulations, neutron scattering, or studies on model membrane systems for this compound, any description of its specific interactions remains speculative.

Protein Binding Dynamics in Isolated Systems

There is a complete absence of published research on the protein binding dynamics of this compound in isolated systems. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy are standard methods to determine the kinetic parameters of drug-protein interactions, including association and dissociation rate constants (k_on and k_off), and binding affinity (K_D). Such studies would be crucial to quantitatively understand the interaction of this compound with its molecular targets. The lack of this data signifies a fundamental gap in the understanding of this compound's pharmacological profile.

Advanced Computational and Theoretical Studies for Clormecaine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netuclv.edu.cu For Clormecaine, this would involve modeling its interaction with its biological target, which is presumed to be a voltage-gated sodium channel, similar to other local anesthetics. frontiersin.orgmedscape.com

A typical molecular docking study for this compound would involve:

Target Identification and Preparation: Obtaining a 3D structure of the relevant sodium channel isoform, likely through homology modeling if a crystal structure is unavailable.

Ligand Preparation: Generating a 3D conformation of the this compound molecule.

Docking Simulation: Using software like AutoDock or Glide to predict the binding pose and affinity of this compound within the channel's binding site. researchgate.netuclv.edu.cu

Analysis: Evaluating the binding energy (e.g., in kcal/mol) and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues in the target protein.

However, no published studies were found that provide specific binding energy data or interaction maps for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are used to understand the electronic properties of a molecule, which govern its reactivity and interactions. mhmedical.commdpi.comwa.gov These methods, based on solving the Schrödinger equation, can provide insights into a molecule's stability, reactivity, and spectroscopic properties. mhmedical.comrwitc.com

For this compound, these calculations could determine:

Molecular Geometry: The most stable 3D arrangement of its atoms.

Electronic Properties: Distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

Reaction Mechanisms: The energy landscape of potential metabolic pathways.

No specific research detailing these quantum chemical properties for this compound is currently available.

In Silico Screening for Novel this compound-like Chemical Scaffolds

In silico screening involves computationally searching large libraries of chemical compounds to identify molecules with a desired biological activity. medscape.comfederalregister.govbioregistry.io This approach can accelerate the discovery of new drug candidates.

A study focused on this compound could:

Define a Pharmacophore: Identify the essential structural features of this compound responsible for its anesthetic activity.

Virtual Screening: Screen databases of chemical compounds (e.g., ZINC, ChEMBL) to find molecules that match the pharmacophore or have a similar shape and electronic properties to this compound.

Filtering: Apply drug-likeness filters (like Lipinski's rule of five) and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to prioritize promising candidates. researchgate.net

This type of study would aim to discover novel chemical scaffolds that might have improved properties over this compound, but no such study has been published.

Molecular Dynamics Simulations to Understand Binding and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms and molecules over time. guidetopharmacology.orgnih.govropensci.org This allows researchers to observe how a ligand interacts with its target in a simulated physiological environment and how the target protein's shape might change upon binding. guidetopharmacology.orgropensci.org

For this compound, an MD simulation could reveal:

Binding Stability: How stable the predicted docking pose is over a period of nanoseconds to microseconds.

Conformational Changes: How the sodium channel protein flexes and changes shape to accommodate the this compound molecule (induced fit).

Binding Free Energy: A more accurate calculation of the binding affinity by considering the dynamic nature of the interaction.

As with the other computational methods, there is no published literature available that applies MD simulations to the study of this compound.

Compound Information

Emerging Areas and Future Research Directions for Clormecaine

Exploration of Novel Pharmacological Modalities Beyond Local Anesthesia

While Clormecaine's primary pharmacological effect is the blockade of voltage-gated sodium channels to produce local anesthesia, emerging research suggests its potential utility in other areas. nih.gov Scientific exploration is moving towards repurposing or modifying such compounds for new therapeutic and diagnostic functions.

One area of interest is in the development of advanced diagnostic and therapeutic agents. A patent for such agents describes the use of gas-filled microbubbles, stabilized by a surfactant, which can be coupled to vectors for targeted delivery. google.com These microbubbles are intended for use as contrast agents in diagnostic imaging, particularly ultrasound. google.com The patent lists this compound among a vast number of compounds that could potentially be incorporated into these systems. google.com Such a formulation could allow for targeted imaging of specific tissues, like those with inadequate perfusion or neo-vascularization. google.com

Another speculative application lies in the field of materials science and bioadhesion control. A patent filing related to non-toxic, anti-biofouling surface topographies lists this compound within a large group of chemical agents. google.com The technology aims to prevent the accumulation of microorganisms on surfaces, a significant issue for biomedical implants where biofilm formation can lead to severe infections. google.com While the direct mechanism of this compound in this context is not detailed, its inclusion suggests a potential role in modulating biological adhesion at a surface level, an area far removed from systemic pharmacology.

Research into Chemical Modifications for Modulating Pharmacokinetic Profiles (e.g., metabolic stability)

The pharmacokinetic profile of a drug candidate is a critical determinant of its therapeutic success. For this compound, future research will likely focus on chemical modifications to optimize its absorption, distribution, metabolism, and excretion (ADME) properties. The goal of such modifications is to enhance characteristics like metabolic stability, which influences the drug's half-life and bioavailability. nih.gov

Chemical modification can profoundly alter a molecule's in vivo fate. nih.gov Changes to a compound's structure can affect its physicochemical properties, which in turn influences its pharmacokinetic parameters, including clearance rates and tissue distribution. nih.gov For this compound analogs, this could involve introducing or altering functional groups to control metabolic pathways.

A key aspect of this research is the preclinical assessment of metabolic stability. This is often conducted using in vitro systems that predict in vivo hepatic clearance. domainex.co.uk The primary models for these studies are liver microsomes and intact hepatocytes. altex.org

Liver Microsomes : This subcellular fraction contains a high concentration of key drug-metabolizing enzymes from the endoplasmic reticulum, particularly cytochrome P450 (CYP) isoforms. dls.com Microsomal stability assays are high-throughput and cost-effective, making them suitable for early-stage screening of new chemical entities to determine their susceptibility to Phase I oxidative metabolism. domainex.co.ukaltex.org

Hepatocytes : As the gold standard for in vitro metabolism studies, primary human hepatocytes contain the full complement of metabolic enzymes and cofactors, representing both Phase I and Phase II metabolic pathways. altex.orgdls.com Assays using cryopreserved hepatocytes provide a more comprehensive and physiologically relevant picture of a compound's metabolic fate compared to microsomes. altex.org

The data below illustrates the type of information generated from these assays, which would be crucial for evaluating modified this compound analogs. mdpi.com

Table 1: Comparison of In Vitro Models for Metabolic Stability Assessment

| Feature | Liver Microsomes | Primary Hepatocytes |

|---|---|---|

| System Complexity | Subcellular fraction (endoplasmic reticulum) | Intact, whole cells |

| Enzyme Complement | Primarily Phase I enzymes (e.g., CYPs) | Phase I and Phase II enzymes, transporters |

| Physiological Relevance | Moderate; lacks whole-cell context | High; considered the "gold standard" |

| Throughput | High | Moderate to High |

| Primary Use | Early screening for oxidative metabolism | Comprehensive metabolic profiling, clearance prediction |

This table is generated based on information from sources altex.orgdls.com.

By systematically creating analogs and evaluating them in these systems, researchers can identify modifications that confer a more desirable pharmacokinetic profile, such as increased resistance to metabolic degradation. nih.gov

Development of Advanced Formulation and Reconstitution Strategies for Research Applications

The formulation of a chemical compound is critical for its application in research and potential therapeutic use. For this compound, developing advanced formulations could enable new routes of administration and control its release profile. Research into novel preparations for other local anesthetics, such as bupivacaine, has led to extended-release systems using multivesicular liposomes that prolong the duration of action. nih.gov

A key strategy for improving the shelf-life and utility of research compounds is lyophilization, or freeze-drying. This process can create a stable, dried product that is easily reconstituted before use. google.com A patent describes a method for creating lyophilized, gas-microbubble dispersions that can be stored for months under ambient conditions and then readily reconstituted in an aqueous solution. google.com This approach, which lists this compound as a potential component, ensures the generation of reproducible microbubble dispersions, which is critical for consistent experimental results. google.com Such a strategy could be adapted to create stable, research-grade formulations of this compound or its analogs, facilitating storage, transport, and convenient scheduling of experiments. google.comaltex.org

Future research could focus on:

Liposomal Encapsulation: Entrapping this compound within lipid bilayers to create sustained-release formulations.

Micro- or Nano-emulsions: To improve solubility and potentially alter tissue penetration characteristics.

Lyophilized Powders for Reconstitution: Creating stable, pre-measured powders of this compound or its analogs for specific research applications, ensuring consistency and ease of use. google.com

These advanced strategies would be invaluable for preclinical studies, allowing for precise control over the compound's delivery and release kinetics.

Integration of Systems Biology and Omics Technologies in Mechanistic Investigations

To fully understand the biological effects of this compound and its future analogs, research must move beyond traditional reductionist approaches and embrace a more holistic perspective. nih.gov Systems biology, integrated with various "omics" technologies, offers a powerful framework for investigating the complex interactions between a compound and a biological system at a global level. birtwistlelab.commdpi.com This approach allows for a comprehensive snapshot of the molecular changes occurring within an organism or cell population in response to the drug. mdpi.comnih.gov

The integration of omics can provide deep mechanistic insights by:

Identifying On- and Off-Target Effects: Transcriptomics and proteomics can reveal changes in gene and protein expression that are not directly related to the primary target (e.g., sodium channels), uncovering potential secondary mechanisms or toxicity pathways. birtwistlelab.com

Mapping Network-Level Perturbations: Rather than focusing on a single molecule, systems biology analyzes how a drug perturbs entire biochemical networks and pathways, providing a more complete understanding of its pharmacological effect. birtwistlelab.comnih.gov

Biomarker Discovery: Metabolomics and proteomics can identify unique molecular signatures associated with the drug's efficacy or effect, which can be used as biomarkers in further studies. humanspecificresearch.org

Table 2: Overview of Omics Technologies and Their Application in Pharmacology

| Omics Technology | Molecules Analyzed | Potential Application for this compound Research |

|---|---|---|

| Genomics | DNA | Identifying genetic variations that may influence individual responses to this compound analogs. nih.gov |

| Transcriptomics | RNA | Measuring changes in gene expression in neuronal or other cell types following exposure to understand downstream signaling pathways. humanspecificresearch.org |

| Proteomics | Proteins | Quantifying changes in protein abundance and post-translational modifications to identify direct and indirect drug targets. nih.govhumanspecificresearch.org |

| Metabolomics | Metabolites | Analyzing shifts in metabolic pathways to assess cellular response and potential metabolic liabilities of the compound. nih.govhumanspecificresearch.org |

This table is generated based on information from sources nih.govhumanspecificresearch.org.

By applying these technologies, researchers can build comprehensive models of this compound's mechanism of action, paving the way for more rational drug design and the identification of novel therapeutic indications. birtwistlelab.com

Design of Next-Generation this compound Analogs with Enhanced Molecular Selectivity and Efficacy in Preclinical Models

The ultimate goal of the foundational research described in the preceding sections is to inform the design of next-generation this compound analogs with superior properties. The ideal candidate would exhibit high molecular selectivity for its target, leading to enhanced efficacy and an improved safety profile. This process involves a synergistic cycle of design, synthesis, and testing.

The design phase would leverage insights from chemical modification studies (10.2) and mechanistic investigations (10.4) to propose novel structures. Computational modeling and cheminformatics can play a crucial role in predicting the binding affinity and ADME properties of virtual compounds before they are synthesized.

Once synthesized, these new analogs must be rigorously evaluated for efficacy in relevant preclinical models. nih.gov The choice of model is critical and depends on the intended therapeutic application.

In Vitro Assays: Initial screening would involve cell-based assays to confirm activity and selectivity against specific molecular targets (e.g., different subtypes of sodium channels).

In Vivo Models: Promising candidates would advance to in vivo testing. The selection of animal models is crucial for predicting clinical outcomes. nih.gov For applications in oncology, for example, patient-derived xenograft (PDX) models, where human tumor tissue is implanted in immunodeficient mice, are considered highly translational. championsoncology.com For other indications, genetically engineered mouse models (GEMMs) that recapitulate specific aspects of a human disease may be more appropriate. nih.gov